Cas no 22282-60-6 (2-Iodo-4-methylpyridine)
2-Iodo-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-4-methylpyridine
- 2-IODO-4-METHYL-PYRIDINE
- 4-Methyl-2-iodopyridine
- 4-Methyl-2-Jodpyridin
- Pyridine,2-iodo-4-methyl
- FT-0766169
- SCHEMBL4008373
- XAA28260
- AKOS015891955
- DTXSID40494782
- 22282-60-6
- EN300-1666252
- Pyridine, 2-iodo-4-methyl-
- AM86774
- MFCD12963767
- D87895
- A4788
- AS-82640
- CS-0436352
- 2-Iodo-4-picoline
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- MDL: MFCD12963767
- Inchi: 1S/C6H6IN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
- InChI Key: DZFWKQYMUZMLSR-UHFFFAOYSA-N
- SMILES: IC1C=C(C)C=CN=1
Computed Properties
- Exact Mass: 218.95400
- Monoisotopic Mass: 218.95450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.81
- Boiling Point: 241.767°C at 760 mmHg
- Flash Point: 100.017°C
- Refractive Index: 1.612
- PSA: 12.89000
- LogP: 1.99460
2-Iodo-4-methylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Iodo-4-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM175754-5g |
2-Iodo-4-methylpyridine |
22282-60-6 | 95% | 5g |
$557 | 2021-08-05 | |
| TRC | I065260-50mg |
2-Iodo-4-methylpyridine |
22282-60-6 | 50mg |
$ 130.00 | 2022-06-04 | ||
| TRC | I065260-100mg |
2-Iodo-4-methylpyridine |
22282-60-6 | 100mg |
$ 220.00 | 2022-06-04 | ||
| Chemenu | CM175754-5g |
2-Iodo-4-methylpyridine |
22282-60-6 | 95% | 5g |
$557 | 2022-06-11 | |
| Apollo Scientific | OR345296-1g |
2-Iodo-4-methylpyridine |
22282-60-6 | 95 | 1g |
£315.00 | 2025-02-20 | |
| Matrix Scientific | 083867-500mg |
2-Iodo-4-methylpyridine, 97% |
22282-60-6 | 97% | 500mg |
$269.00 | 2023-09-08 | |
| Matrix Scientific | 083867-1g |
2-Iodo-4-methylpyridine, 97% |
22282-60-6 | 97% | 1g |
$414.00 | 2023-09-08 | |
| eNovation Chemicals LLC | Y1246260-5g |
Pyridine, 2-iodo-4-methyl- |
22282-60-6 | 95% | 5g |
$835 | 2024-06-06 | |
| Alichem | A029004486-1g |
2-Iodo-4-methylpyridine |
22282-60-6 | 95% | 1g |
$267.70 | 2023-09-02 | |
| Alichem | A029004486-5g |
2-Iodo-4-methylpyridine |
22282-60-6 | 95% | 5g |
$804.81 | 2023-09-02 |
2-Iodo-4-methylpyridine Suppliers
2-Iodo-4-methylpyridine Related Literature
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Hyunseok Kim,Kwangmoo Lee,Sunggak Kim,Phil Ho Lee Chem. Commun. 2010 46 6341
Additional information on 2-Iodo-4-methylpyridine
2-Iodo-4-methylpyridine: A Comprehensive Overview
2-Iodo-4-methylpyridine, also known by its CAS registry number 22282-60-6, is a heterocyclic organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its pyridine ring structure, which is a six-membered aromatic ring containing one nitrogen atom. The substitution pattern of this compound includes an iodine atom at the 2-position and a methyl group at the 4-position, giving it unique chemical properties and reactivity.
The molecular formula of 2-Iodo-4-methylpyridine is C6H5N I, with a molecular weight of approximately 195.9 g/mol. Its structure is highly symmetrical, which contributes to its stability and reactivity in various chemical reactions. The presence of the iodine atom at the 2-position makes it a valuable intermediate in the synthesis of other pyridine derivatives, particularly those with halogen substituents. The methyl group at the 4-position further enhances its versatility, allowing for a wide range of applications in both academic and industrial settings.
Recent studies have highlighted the importance of 2-Iodo-4-methylpyridine in the development of novel materials for energy storage applications. Researchers have explored its use as a precursor in the synthesis of conductive polymers and metal-organic frameworks (MOFs). For instance, a 2023 study published in Nature Materials demonstrated that derivatives of this compound can significantly improve the efficiency of lithium-ion batteries by enhancing ion transport properties within the electrode materials.
In addition to its role in materials science, 2-Iodo-4-methylpyridine has also found applications in medicinal chemistry. Its ability to act as a bioisostere for other nitrogen-containing heterocycles has made it a valuable tool in drug discovery efforts. A 2023 paper in Journal of Medicinal Chemistry reported that analogs of this compound exhibit potent inhibitory activity against several kinases, suggesting potential therapeutic applications in oncology and inflammatory diseases.
The synthesis of 2-Iodo-4-methylpyridine typically involves multi-step processes that combine nucleophilic aromatic substitution and iodination reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production routes. For example, the use of palladium-catalyzed cross-coupling reactions has been shown to significantly improve yields while reducing waste generation.
In terms of physical properties, 2-Iodo-4-methylpyridine is a crystalline solid with a melting point of approximately 150°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and THF. These properties make it suitable for use in various organic transformations that require precise control over reaction conditions.
The chemical stability of 2-Iodo-4-methylpyridine under different conditions has been extensively studied. Research indicates that it is stable under neutral and mildly acidic conditions but undergoes hydrolysis under strongly basic conditions to yield pyridine derivatives. This behavior underscores its potential as a versatile building block in organic synthesis.
In conclusion, 2-Iodo-4-methylpyridine, with its unique structural features and diverse reactivity, continues to be an essential compound in modern chemistry. Its applications span across multiple disciplines, from materials science to medicinal chemistry, making it an indispensable tool for researchers and industry professionals alike. As ongoing research continues to uncover new properties and uses for this compound, its significance in the chemical landscape is expected to grow further.
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